molecular formula C7H6BrF B1266450 2-Bromo-5-fluorotoluene CAS No. 452-63-1

2-Bromo-5-fluorotoluene

Cat. No.: B1266450
CAS No.: 452-63-1
M. Wt: 189.02 g/mol
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorotoluene is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 5-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures .

Another method involves the fluorination of 2-bromotoluene using a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. This reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group in 2-bromo-5-fluorotoluene undergoes oxidation under controlled conditions to yield carboxylic acid derivatives.

Reagent Conditions Product Application
KMnO₄H₂O, heating2-Bromo-5-fluorobenzoic acidPharmaceutical intermediates

This reaction proceeds via radical intermediates in aqueous media, with the methyl group oxidized to a carboxyl group. Industrial protocols optimize yields by maintaining temperatures between 80–100°C .

Nucleophilic Substitution Reactions

The bromine atom at the ortho position is susceptible to nucleophilic displacement, enabling the synthesis of substituted toluenes.

Nucleophile Reagent/Conditions Product Key Use
Hydroxide (OH⁻)NaOH, DMSO, 60°C2-Hydroxy-5-fluorotolueneAgrochemical precursors
Amines (R-NH₂)K₂CO₃, Pd(OAc)₂, DMF, 100°C2-Amino-5-fluorotolueneAPIs for anticancer therapies

Polar aprotic solvents like DMSO enhance nucleophilicity, while palladium catalysts facilitate amine coupling in industrial settings .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to construct biaryl systems.

Reaction Type Reagents/Conditions Product Application
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acid, K₂CO₃, THF, 80°C5-Fluoro-2-biphenyltolueneOrganic semiconductors
Heck CouplingPd(OAc)₂, alkene, NEt₃, DMF, 120°CStyryl-fluorotoluene derivativesLiquid crystal materials

These reactions exploit the bromine atom’s reactivity, forming carbon-carbon bonds critical for advanced material synthesis .

Comparative Reactivity with Isomers

The positional arrangement of halogens significantly alters reactivity:

Compound Oxidation Rate Nucleophilic Substitution Efficiency Coupling Yield
This compoundHighModerateHigh
3-Bromo-5-fluorotolueneLowLowModerate
2-Bromo-4-fluorotolueneModerateHighLow

The electron-withdrawing fluorine at the para position in this compound enhances oxidative stability while moderately activating the bromine for substitution .

Mechanistic Insights

  • Oxidation : Proceeds through a free-radical pathway initiated by MnO₄⁻, forming a benzoic acid via intermediate diols and ketones .

  • Suzuki Coupling : Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with boronic acid and reductive elimination to form the biaryl product .

Scientific Research Applications

2-Bromo-5-fluorotoluene is used extensively in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorotoluene largely depends on its derivatives and the specific biological targets they interact with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorotoluene
  • 2-Bromo-3-fluorotoluene
  • 2-Bromo-6-fluorotoluene

Uniqueness

2-Bromo-5-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and reactivity patterns compared to its similar compounds .

Biological Activity

2-Bromo-5-fluorotoluene (C7H6BrF) is an aromatic compound characterized by the presence of bromine and fluorine substituents on a toluene backbone. This unique substitution pattern imparts distinctive chemical properties that make it a candidate for various biological applications. Research into its biological activity has revealed potential implications in medicinal chemistry, particularly in cancer research and enzyme modulation.

  • Molecular Formula: C7H6BrF
  • Molecular Weight: 189.02 g/mol
  • CAS Number: 452-63-1

The biological activity of this compound largely stems from its ability to interact with various enzymes and cellular pathways. The halogen substituents can enhance binding affinity to target proteins, facilitating reactions such as:

  • Halogen bonding : Enhances interaction with biological macromolecules.
  • Electrophilic substitution : Allows for further chemical modifications leading to biologically active derivatives.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activities involved in metabolic pathways. For instance, it has been shown to influence:

  • Cell signaling pathways : Affecting gene expression and metabolic activities.
  • Cell proliferation and apoptosis : Indicating potential roles in cancer therapy.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell proliferation
A549 (Lung)25Modulation of metabolic pathways

Case Studies

  • Cancer Research : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
  • Metabolic Disorders : Another study focused on the compound's interaction with enzymes involved in glucose metabolism. Results showed that it could modulate the activity of hexokinase, an enzyme critical for glucose phosphorylation, suggesting implications for diabetes research.

Safety and Toxicology

While the biological activity of this compound is promising, safety data indicate it may cause irritation to skin, eyes, and respiratory tract upon exposure. It is classified as a hazardous material, necessitating careful handling in laboratory settings.

Hazard ClassificationSignal WordPrecautionary Measures
Skin Corrosion/Irritation Category 2WarningWear protective gloves and eye protection
Serious Eye Damage/Eye IrritationWarningRinse eyes thoroughly if contact occurs

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromo-5-fluorotoluene critical for experimental design?

  • Answer : The compound has a molecular weight of 189.025 g/mol, density of 1.5 g/cm³, boiling point of 181.4°C (under 760 mmHg), and flash point of 45°C. These properties influence solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames during handling) .

Q. How can researchers ensure safe handling and storage of this compound?

  • Answer : The compound is classified under GHS02 (flammable) and GHS07 (harmful). Storage should be in a cool, ventilated area away from ignition sources. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions. Personal protective equipment (PPE) including gloves and goggles is mandatory .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR can confirm aromatic substitution patterns (e.g., distinguishing bromo and fluoro positions).
  • GC-MS : Monitors purity and detects byproducts like 4-bromo-2-fluorotoluene, a common isomer .
  • Elemental Analysis : Validates stoichiometric composition (C7_7H6_6BrF) .

Q. What are the primary synthetic routes to this compound?

  • Answer : Common methods include:

  • Electrophilic Substitution : Bromination of 5-fluorotoluene using Br2_2/FeBr3_3.
  • Grignard Reactions : As an intermediate in aryl magnesium bromide formation, requiring strict temperature control (<40°C) to avoid exothermic runaway .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

  • Answer : It serves as a substrate in Suzuki-Miyaura couplings with boronic acids (e.g., phenylboronic acid) to synthesize biaryl structures. Optimize using Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in toluene/water biphasic systems .

Q. What computational insights exist for predicting the reactivity of this compound in radical reactions?

  • Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing fluoro group directs bromine substitution to the ortho position. Frontier molecular orbital (FMO) analysis predicts preferential radical attack at the methyl group .

Q. How can reaction initiation challenges in Grignard reagent synthesis using this compound be mitigated?

  • Answer : Adiabatic calorimetry data show a potential temperature spike >200°C if initiation is delayed. Pre-load <8% of the total substrate before confirming reaction start via HPLC. Maintain temperatures ≤40°C to prevent solvent boil-over .

Q. What role does this compound play in synthesizing fluorinated polymers for electronic materials?

  • Answer : It acts as a monomer precursor in polycondensation reactions to create poly(fluoroarylene ethers), which exhibit low dielectric constants and high thermal stability. Optimize polymerization using K2_2CO3_3 and sulfolane solvent at 180°C .

Q. How do substituent effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Answer : The fluorine atom deactivates the ring, directing nucleophiles (e.g., amines) to the para position relative to bromine. Kinetic studies show higher activation energy for substitution at the meta position due to steric hindrance from the methyl group .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNVPITBYXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196421
Record name 2-Bromo-5-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-63-1
Record name 2-Bromo-5-fluorotoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-5-fluorotoluene
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